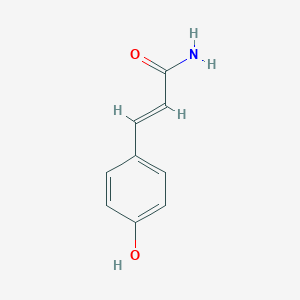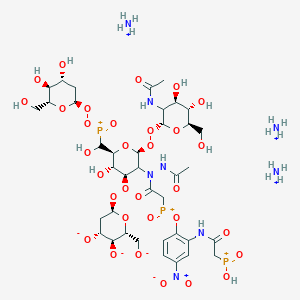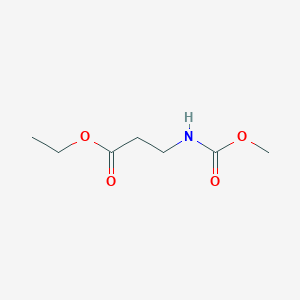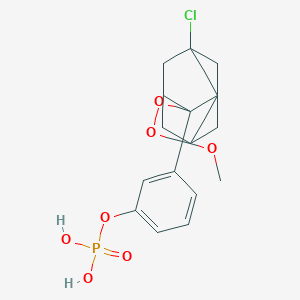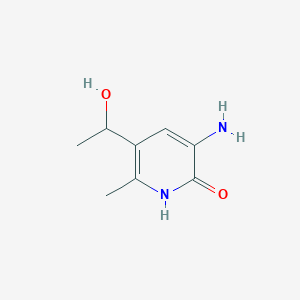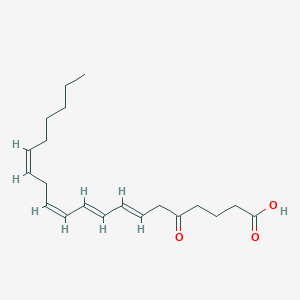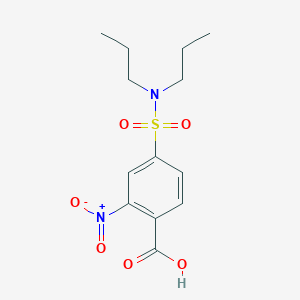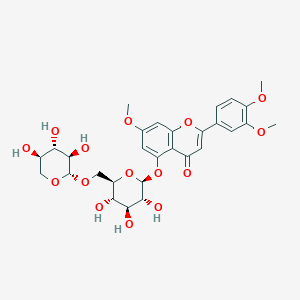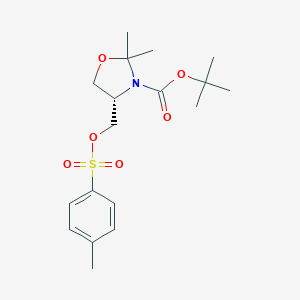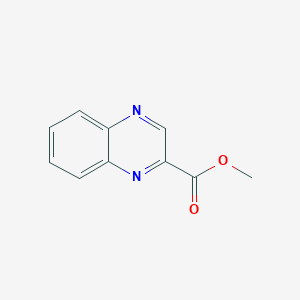
2H-1,2,3-Triazole-2-ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-1,2,3-Triazole-2-ethanol is a heterocyclic compound featuring a five-membered ring with three nitrogen atoms and two carbon atoms. This compound is part of the triazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .
Mechanism of Action
Target of Action
The primary targets of 2H-1,2,3-Triazole-2-ethanol are likely to be biomolecular targets . The 1,2,3-triazole ring is known for its ability to form hydrogen bonding and bipolar interactions, which allows it to interact with these targets . This interaction can lead to various biological activities, including antiviral activity .
Mode of Action
The mode of action of this compound involves its interaction with its biomolecular targets. The 1,2,3-triazole ring is stable to hydrolysis, oxidizing and reducing conditions, and enzymatic degradation . Its ability to form hydrogen bonding and bipolar interactions allows it to interact with its targets . This interaction can lead to changes in the function of the targets, resulting in the observed biological activities.
Biochemical Pathways
It is known that 1,2,3-triazoles can have a broad range of biological activities, including anti-inflammatory, antiplatelet, antimicrobial, antitumoral, and antiviral properties . Therefore, it is likely that multiple pathways are affected by this compound.
Pharmacokinetics
The 1,2,3-triazole ring is known for its stability in both acidic and basic conditions , which suggests that it may have good bioavailability. Additionally, the ability of the 1,2,3-triazole ring to form hydrogen bonds and bipolar interactions could potentially enhance its absorption and distribution within the body .
Result of Action
The result of the action of this compound is likely to be dependent on the specific targets and pathways it affects. Given its potential antiviral activity , it may inhibit the replication cycle of viruses, allowing the body to eliminate them more easily. Additionally, if it interacts with targets involved in inflammation or platelet aggregation, it could potentially have anti-inflammatory or antiplatelet effects .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment could potentially affect the stability of the 1,2,3-triazole ring and its ability to interact with its targets . Additionally, factors such as temperature and the presence of other substances could potentially influence its efficacy and stability.
Biochemical Analysis
Biochemical Properties
2H-1,2,3-Triazole-2-ethanol, like other triazoles, is capable of binding in the biological system with a variety of enzymes and receptors, showing versatile biological activities . The 1,2,3-triazole ring interacts with the amino acids present in the active site of various enzymes and receptors, involving various interactions like electrostatic interaction, Pi- anion interaction, H-bonding and Van der Waals interaction .
Cellular Effects
These effects can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that triazoles can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The rate of inhibition reveals that the activity of the compounds is relatively better when electron donating groups are introduced at specific positions of the benzene ring connected to the amide bond .
Temporal Effects in Laboratory Settings
It is known that triazoles are usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature , suggesting that this compound may exhibit similar stability.
Metabolic Pathways
Given the broad range of biological activities of triazoles, it is likely that this compound interacts with various enzymes or cofactors and could potentially affect metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2H-1,2,3-Triazole-2-ethanol typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” This reaction is often catalyzed by copper(I) ions, which facilitate the formation of the triazole ring under mild conditions .
Industrial Production Methods: Industrial production of this compound can be achieved through continuous flow processes that optimize reaction conditions for large-scale synthesis. These methods often employ green chemistry principles, such as using non-toxic solvents and minimizing waste .
Chemical Reactions Analysis
Types of Reactions: 2H-1,2,3-Triazole-2-ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazoles.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Dihydrotriazoles.
Substitution: Various substituted triazole derivatives
Scientific Research Applications
2H-1,2,3-Triazole-2-ethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Acts as a ligand in coordination chemistry and can bind to metal ions.
Medicine: Exhibits antimicrobial, antifungal, and anticancer properties, making it a candidate for drug development.
Industry: Used in the production of agrochemicals and materials with specific properties
Comparison with Similar Compounds
1H-1,2,3-Triazole: Another isomer with similar biological activities but different chemical properties.
1,2,4-Triazole: Known for its antifungal properties and used in drugs like fluconazole and itraconazole.
Benzotriazole: Used as a corrosion inhibitor and in photographic chemicals
Uniqueness: 2H-1,2,3-Triazole-2-ethanol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its hydroxyl group allows for further functionalization, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
2-(triazol-2-yl)ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3O/c8-4-3-7-5-1-2-6-7/h1-2,8H,3-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZZSPTGFCIPYFO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(N=C1)CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90435549 |
Source


|
| Record name | 2H-1,2,3-Triazole-2-ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90435549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
146984-27-2 |
Source


|
| Record name | 2H-1,2,3-Triazole-2-ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90435549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
